molecular formula C26H29N3O3 B11983431 N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine

N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine

Cat. No.: B11983431
M. Wt: 431.5 g/mol
InChI Key: MBVGZWKNXKRDOJ-ZXVVBBHZSA-N
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Description

N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyloxy and methoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 4-(2-methoxyphenyl)piperazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. Industrial methods also emphasize the use of cost-effective reagents and solvents, as well as efficient purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazine
  • N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperidinamide

Uniqueness

N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is unique due to its specific combination of functional groups and structural features. The presence of both benzyloxy and methoxy groups, along with the piperazine ring, imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and the study of complex organic reactions.

Properties

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

(E)-1-(4-methoxy-3-phenylmethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C26H29N3O3/c1-30-24-11-7-6-10-23(24)28-14-16-29(17-15-28)27-19-22-12-13-25(31-2)26(18-22)32-20-21-8-4-3-5-9-21/h3-13,18-19H,14-17,20H2,1-2H3/b27-19+

InChI Key

MBVGZWKNXKRDOJ-ZXVVBBHZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)OCC4=CC=CC=C4

Origin of Product

United States

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